3-Methyl-6-nitroquinoxalin-2(1H)-one
Overview
Description
Scientific Research Applications
Antibacterial Properties : A study synthesized new quinoxaline-based heterocycles, including some with a 3-methyl-6-nitroquinoxaline-2-one structure, and found them to possess promising antibacterial properties against various bacterial strains. These compounds could potentially be used in the formulation of antibacterial compounds to combat infections caused by antibiotic-resistant pathogens (Taiwo, Obafemi, & Akinpelu, 2021).
Antitubercular Activity : Another study reported significant antitubercular potencies in a series of quinoxaline derivatives. One compound in particular showed promise as a lead compound for antitubercular properties and affected respiration in rat liver mitochondria, suggesting a potential mechanism for its antitubercular effects (Das et al., 2010).
Reaction and Synthesis : Research on the reaction of nitroquinoxaline-N-oxides with phosphoryl chloride showed that nitro group orientation affects the selectivity of the reaction, indicating the potential for regioselective synthesis of quinoxaline derivatives (Nasielski‐Hinkens, Vyver, & Nasielski, 2010).
Corrosion Inhibition : A compound related to 3-Methyl-6-nitroquinoxalin-2(1H)-one, namely 6-methylquinoxalin-2(1H)-one, was found to be an effective corrosion inhibitor for steel in an acidic medium. This suggests potential applications in materials science and engineering (Forsal et al., 2010).
Antimalarial Activity : Research on a related quinoxalinone derivative showed efficacy against chloroquine-sensitive Plasmodium yoelii yoelii, indicating potential use in antimalarial therapies (Rivera et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-6-nitro-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-5-9(13)11-7-3-2-6(12(14)15)4-8(7)10-5/h2-4H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIHDCPZGZHLOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503313 | |
Record name | 3-Methyl-6-nitroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-nitroquinoxalin-2(1H)-one | |
CAS RN |
19801-10-6 | |
Record name | 3-Methyl-6-nitroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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